molecular formula C13H18BFO4S B3220937 4-Fluoro-3-(methylsulfonyl)phenylboronic acid pinacol ester CAS No. 1203655-90-6

4-Fluoro-3-(methylsulfonyl)phenylboronic acid pinacol ester

Cat. No.: B3220937
CAS No.: 1203655-90-6
M. Wt: 300.2 g/mol
InChI Key: PIZBTEXZBRHRIA-UHFFFAOYSA-N
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Description

4-Fluoro-3-(methylsulfonyl)phenylboronic acid pinacol ester is a boronic acid derivative where the boron atom is protected as a pinacol ester. The compound features a fluorine atom at the 4-position and a methylsulfonyl group at the 3-position of the phenyl ring. This structure enhances stability and modulates reactivity, making it valuable in Suzuki-Miyaura cross-coupling reactions and responsive material design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-(methylsulfonyl)phenylboronic acid pinacol ester typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-(methylsulfonyl)phenylboronic acid pinacol ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Commonly used in Suzuki-Miyaura cross-coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Toluene, ethanol, or water.

Major Products Formed

    Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.

    Aryl or Alkyl Compounds: Formed through protodeboronation.

Scientific Research Applications

4-Fluoro-3-(methylsulfonyl)phenylboronic acid pinacol ester has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Fluoro-3-(methylsulfonyl)phenylboronic acid pinacol ester in Suzuki-Miyaura cross-coupling involves several key steps:

Comparison with Similar Compounds

Solubility in Organic Solvents

Pinacol esters generally exhibit superior solubility in organic solvents compared to parent boronic acids. For example:

  • 4-Fluoro-3-(methylsulfonyl)phenylboronic acid pinacol ester is expected to follow trends observed for other pinacol esters, showing high solubility in polar solvents like chloroform (up to ~0.9 mole fraction at 25°C) and moderate solubility in hydrocarbons .
  • Azaesters of phenylboronic acid (e.g., azaester 3) display significant solvent-dependent solubility, with chloroform > 3-pentanone > methylcyclohexane. This contrasts with pinacol esters, which show smaller differences between solvents .

Table 1: Solubility Trends of Boronic Acid Derivatives

Compound Chloroform 3-Pentanone Methylcyclohexane
Phenylboronic acid Moderate High Very Low
Pinacol ester (generic) High High Low
Azaester Very High Moderate Very Low
4-Fluoro-3-(methylsulfonyl)phenyl* High (est.) High (est.) Low (est.)

*Estimated based on pinacol ester trends .

Performance in Responsive Material Systems

Pinacol esters are widely incorporated into polymers for stimuli-responsive behavior:

  • For instance, HPAP-based micelles degrade rapidly under H₂O₂ exposure, while sulfonyl groups might require stronger oxidative conditions .
  • Dual pH/ROS Responsiveness: Copolymers combining pinacol esters with acid-labile groups (e.g., acetals) enable dual-responsive nanoparticles. The target compound’s fluorine atom could enhance stability in acidic environments, prolonging circulation time .

Biological Activity

4-Fluoro-3-(methylsulfonyl)phenylboronic acid pinacol ester (CAS No. 1203655-90-6) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This compound is characterized by its unique molecular structure, which includes a fluorine atom and a methylsulfonyl group, contributing to its reactivity and biological interactions.

  • Molecular Formula : C₁₃H₁₈BFO₄S
  • Molecular Weight : 300.15 g/mol
  • CAS Number : 1203655-90-6

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Boronic acids are known for their ability to form reversible covalent bonds with diols, which may enhance their efficacy in targeting specific biomolecules.

Biological Activity

Research indicates that boronic acid derivatives exhibit a range of biological activities, including:

  • Anticancer Activity : Compounds similar to 4-Fluoro-3-(methylsulfonyl)phenylboronic acid have been shown to inhibit proteasome activity, leading to cell cycle arrest and apoptosis in cancer cells. For instance, studies have demonstrated that certain boronic acids can effectively inhibit the growth of multiple myeloma cells by modulating the proteasome pathway .
  • Antibacterial Properties : Boronic acids have been explored for their potential as antibacterial agents. The mechanism often involves the inhibition of β-lactamases, enzymes that confer resistance to β-lactam antibiotics. Research has shown that boronic acid derivatives can act as effective inhibitors against these enzymes, thereby restoring the efficacy of existing antibiotics .
  • Antiviral Activity : Some studies suggest that boronic acids can interfere with viral replication mechanisms, although specific data on this compound remains limited in this regard.

Table 1: Summary of Biological Activities

Activity TypeFindings
AnticancerInhibits proteasome activity; induces apoptosis in cancer cells .
AntibacterialEffective against β-lactamase enzymes; enhances antibiotic efficacy .
AntiviralPotential interference with viral replication (limited data available).

Case Study: Anticancer Efficacy

A study published in Scientific Reports evaluated the anticancer properties of various boronic acid derivatives, including those similar to 4-Fluoro-3-(methylsulfonyl)phenylboronic acid. The research demonstrated significant inhibition of cell proliferation in multiple myeloma cell lines, with IC50 values indicating potent activity against cancerous cells. The mechanism was linked to proteasome inhibition, leading to cell cycle arrest at the G2/M phase .

Case Study: Antibacterial Action

In another study focusing on bacterial resistance mechanisms, researchers investigated the efficacy of boronic acids against resistant strains of bacteria. The findings revealed that compounds like 4-Fluoro-3-(methylsulfonyl)phenylboronic acid could effectively inhibit β-lactamases, thus enhancing the activity of β-lactam antibiotics against resistant bacterial strains .

Q & A

Basic Research Questions

Q. What is the role of the pinacol ester group in stabilizing 4-Fluoro-3-(methylsulfonyl)phenylboronic acid during Suzuki-Miyaura cross-coupling reactions?

The pinacol ester protects the boronic acid from hydrolysis and protodeboronation, enhancing shelf stability and enabling controlled reactivity. In Suzuki couplings, the ester is cleaved in situ under basic conditions (e.g., K₂CO₃ or CsF) to release the active boronic acid. This mechanism prevents premature decomposition, particularly in moisture-sensitive reactions .

Q. How do the electron-withdrawing substituents (fluoro and methylsulfonyl) influence the compound’s electronic properties and reactivity?

The fluorine and methylsulfonyl groups withdraw electron density via inductive effects, polarizing the aromatic ring and activating specific positions for nucleophilic or electrophilic attacks. This electronic modulation enhances regioselectivity in cross-couplings, favoring reactions with electron-deficient aryl halides. Computational studies (e.g., DFT) can predict charge distribution, validated experimentally by NMR coupling constants .

Q. Which analytical techniques are most effective for characterizing this compound and confirming purity?

  • ¹H/¹³C NMR : Aromatic protons (δ 7.2–8.1 ppm) and pinacol methyl groups (δ 1.0–1.3 ppm) confirm structural integrity.
  • HPLC-UV : Reverse-phase C18 columns with methanol/water gradients assess purity (>98%).
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ calculated for C₁₃H₁₇BFSO₄: 314.08) .

Q. What are the standard storage conditions to prevent degradation of this boronic ester?

Store at 2–8°C under inert gas (Ar/N₂) in airtight containers. Desiccants (e.g., molecular sieves) prevent hydrolysis. Avoid prolonged exposure to light or humidity, as the methylsulfonyl group may degrade under acidic conditions .

Q. How is this compound typically used in medicinal chemistry scaffold synthesis?

It serves as a key intermediate for introducing fluorine and sulfone motifs into bioactive molecules. For example, it can couple with heteroaryl halides to generate kinase inhibitors or protease-resistant analogs. Reaction yields are optimized using Pd(OAc)₂/XPhos catalysts in THF/H₂O (3:1) at 60°C .

Advanced Research Questions

Q. How can researchers resolve contradictions in catalytic system performance when coupling with sterically hindered aryl halides?

Contradictory results often arise from ligand steric effects and solvent polarity. Systematic optimization includes:

  • Testing bulky ligands (e.g., SPhos or RuPhos) to reduce steric clashes.
  • Switching to polar aprotic solvents (DME or DMF) to improve solubility.
  • Pre-activating the boronic ester with BF₃·OEt₂ to enhance transmetallation kinetics .
ParameterOptimization StrategyExpected Outcome
LigandSPhos (vs. PPh₃)+20–30% yield
SolventDME/H₂O (vs. THF)Improved miscibility
Pre-activationBF₃·OEt₂Faster kinetics

Q. What methodologies address low reproducibility in cross-coupling yields across laboratories?

Standardize protocols for:

  • Moisture control : Use gloveboxes or Schlenk lines to exclude water.
  • Catalyst preformation : Pre-mix Pd catalysts with ligands in degassed solvents.
  • Base selection : Test alternatives (e.g., K₃PO₄ vs. Cs₂CO₃) to match substrate solubility .

Q. How do competing reaction pathways (kinetic vs. thermodynamic control) affect product distribution in multi-component couplings?

Kinetic control favors the faster-forming isomer (e.g., ortho-substituted products), while thermodynamic control stabilizes the more stable isomer (e.g., para-substituted). Monitor time-dependent product ratios via LC-MS and adjust reaction duration or temperature accordingly. For example, shorter reaction times (1–2 h) at 80°C favor kinetic products .

Q. What advanced techniques validate the compound’s interaction with biological targets (e.g., proteasomes)?

  • Surface Plasmon Resonance (SPR) : Measures binding affinity (KD) to immobilized proteins.
  • X-ray Crystallography : Resolves binding modes of boronate-protein adducts.
  • Cellular Assays : Evaluate apoptosis via flow cytometry after proteasome inhibition .

Q. How can computational tools predict the compound’s reactivity in novel reaction systems?

  • DFT Calculations : Model transition states to predict regioselectivity in cross-couplings.
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways.
  • Machine Learning : Train models on existing Suzuki reaction datasets to forecast optimal conditions .

Q. Data Contradiction Analysis

Case Study : Discrepancies in reported yields for couplings with electron-rich aryl halides.

  • Root Cause : Competing protodeboronation under strong basic conditions.
  • Resolution : Reduce base concentration (e.g., 1 eq. K₂CO₃ instead of 3 eq.) or switch to milder bases (NaHCO₃) .

Properties

IUPAC Name

2-(4-fluoro-3-methylsulfonylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BFO4S/c1-12(2)13(3,4)19-14(18-12)9-6-7-10(15)11(8-9)20(5,16)17/h6-8H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIZBTEXZBRHRIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BFO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-Fluoro-3-(methylsulfonyl)phenylboronic acid pinacol ester
4-Fluoro-3-(methylsulfonyl)phenylboronic acid pinacol ester
4-Fluoro-3-(methylsulfonyl)phenylboronic acid pinacol ester
4-Fluoro-3-(methylsulfonyl)phenylboronic acid pinacol ester
4-Fluoro-3-(methylsulfonyl)phenylboronic acid pinacol ester
4-Fluoro-3-(methylsulfonyl)phenylboronic acid pinacol ester

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